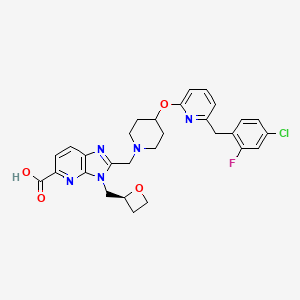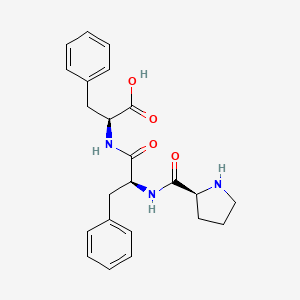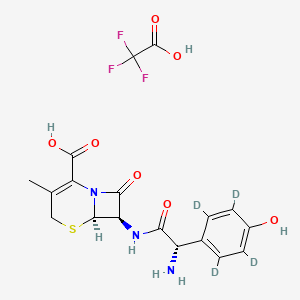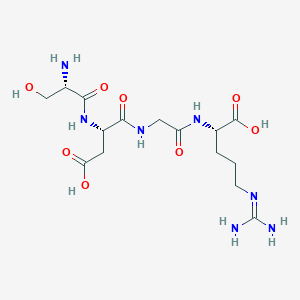
H-Ser-Asp-Gly-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ser-Asp-Gly-Arg-OH, also known as Gly-Arg-Gly-Asp-Ser, is a peptide sequence that plays a crucial role in cell adhesion. This sequence is identical to the cell-binding region of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix. The Arg-Gly-Asp (RGD) region within this peptide is essential for facilitating cell-adhesive activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Asp-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities greater than 95% .
Chemical Reactions Analysis
Types of Reactions
H-Ser-Asp-Gly-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity .
Scientific Research Applications
H-Ser-Asp-Gly-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell attachment.
Mechanism of Action
H-Ser-Asp-Gly-Arg-OH exerts its effects primarily through interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD sequence within the peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell migration, proliferation, and survival . The nitric oxide pathway is also involved in the vasorelaxant effects of RGD-containing peptides .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, used in similar applications.
Cyclo (Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity.
Gly-Pro-Arg-Pro: A peptide with different biological activities.
Uniqueness
H-Ser-Asp-Gly-Arg-OH is unique due to its specific sequence that mimics the cell-binding region of fibronectin, making it highly effective in promoting cell adhesion. Its versatility in various applications, from basic research to industrial use, highlights its significance .
Properties
Molecular Formula |
C15H27N7O8 |
|---|---|
Molecular Weight |
433.42 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI Key |
OAZJMLAWHVYYEZ-CIUDSAMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
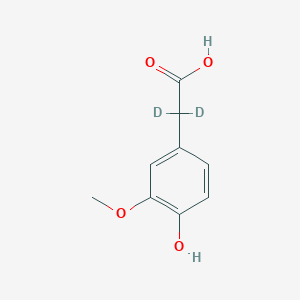

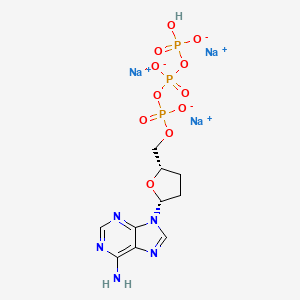
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

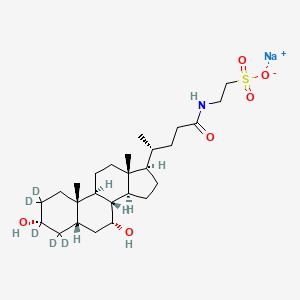
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

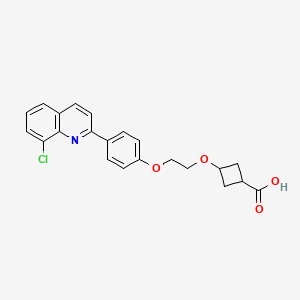
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
